molecular formula C19H18ClFN2O2 B4687283 N-(4-chlorophenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide

N-(4-chlorophenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide

Cat. No.: B4687283
M. Wt: 360.8 g/mol
InChI Key: NFEWHZSNOZYDMD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including analgesic, anti-inflammatory, and psychoactive effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-chlorophenyl group: This step often involves nucleophilic substitution reactions where a chlorine atom is introduced to the phenyl ring.

    Attachment of the 3-fluorobenzoyl group: This can be done through acylation reactions using reagents like acyl chlorides or anhydrides.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it might inhibit an enzyme involved in pain signaling, thereby exerting analgesic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)piperidine-4-carboxamide: Lacks the 3-fluorobenzoyl group.

    1-(3-fluorobenzoyl)piperidine-4-carboxamide: Lacks the 4-chlorophenyl group.

    N-(4-chlorophenyl)-1-benzoylpiperidine-4-carboxamide: Lacks the fluorine atom.

Uniqueness

N-(4-chlorophenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide is unique due to the presence of both the 4-chlorophenyl and 3-fluorobenzoyl groups, which can confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O2/c20-15-4-6-17(7-5-15)22-18(24)13-8-10-23(11-9-13)19(25)14-2-1-3-16(21)12-14/h1-7,12-13H,8-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEWHZSNOZYDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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